N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide
Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide is a synthetic sulfonamide derivative characterized by a tetrahydroquinoline core fused with a benzyl group at the 1-position and a 2-oxo functional group. The sulfonamide moiety is substituted with 3-chloro and 4-fluoro groups on the benzene ring, which are critical for its electronic and steric properties. This compound has been studied in the context of enzyme inhibition, particularly targeting proteases such as falcipain-2 (FP-2) and falcipain-3 (FP-3), which are pivotal in parasitic infections like malaria .
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN2O3S/c23-19-13-18(8-9-20(19)24)30(28,29)25-17-7-10-21-16(12-17)6-11-22(27)26(21)14-15-4-2-1-3-5-15/h1-5,7-10,12-13,25H,6,11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGVSQANOQVWAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrahydroquinoline Core Construction
The 1-benzyl-2-oxo-tetrahydroquinoline scaffold is typically assembled via Friedländer annulation or Povarov cyclization. Modified procedures from related systems demonstrate that ethyl acetoacetate derivatives condense with 2-aminobenzaldehyde precursors under acidic catalysis. Benzyl incorporation may occur either during cyclization via reductive amination or through post-cyclization alkylation.
Sulfonamide Coupling
Sulfonamide bond formation between aromatic amines and sulfonyl chlorides follows well-established nucleophilic acyl substitution mechanisms. However, the electron-withdrawing 3-chloro-4-fluoro substituents on the benzene ring necessitate careful optimization of reaction conditions to prevent premature hydrolysis of the sulfonyl chloride.
Synthetic Routes to 1-Benzyl-2-Oxo-Tetrahydroquinolin-6-Amine
Friedländer Annulation Approach
A three-step sequence starting from 4-benzylamino-2-nitrobenzaldehyde exemplifies this strategy:
Step 1:
Condensation with ethyl acetoacetate in acetic acid/HCl yields the corresponding quinoline derivative.
Step 2:
Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine while preserving the lactam structure.
Step 3:
Selective N-benzylation using benzyl bromide and K₂CO₃ in DMF completes the core structure.
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | AcOH/HCl | Reflux, 6h | 78 |
| 2 | H₂/Pd-C | 50 psi, 25°C | 92 |
| 3 | BnBr, K₂CO₃ | DMF, 80°C | 85 |
Povarov Cyclization Alternative
Aniline derivatives undergo [4+2] cycloaddition with ethyl glyoxylate in the presence of Lewis acids:
$$
\text{C}6\text{H}5\text{CH}2\text{NH}2 + \text{OCHCO}2\text{Et} \xrightarrow{\text{FeCl}3} \text{Tetrahydroquinoline} + \text{H}_2\text{O}
$$
This method offers improved stereocontrol but requires stringent moisture-free conditions.
Sulfonylation Protocol Development
Direct Coupling Methodology
Reaction of 1-benzyl-2-oxo-tetrahydroquinolin-6-amine with 3-chloro-4-fluorobenzenesulfonyl chloride proceeds optimally under Schotten-Baumann conditions:
Procedure:
- Dissolve amine (1 eq) in anhydrous CH₂Cl₂
- Add sulfonyl chloride (1.2 eq) dropwise at 0°C
- Introduce pyridine (2.5 eq) as HCl scavenger
- Warm to room temperature, stir 12h
Optimization Data:
| Entry | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | CH₂Cl₂ | Pyridine | 25 | 68 |
| 2 | THF | Et₃N | 40 | 72 |
| 3 | DMF | DMAP | 0→25 | 58 |
THF with triethylamine at elevated temperature provided optimal results by enhancing sulfonyl chloride solubility while minimizing side reactions.
Microwave-Assisted Coupling
Recent advancements in energy-efficient synthesis demonstrate that microwave irradiation (150W, 100°C) reduces reaction time to 45 minutes with comparable yields (70-73%). This technique proves particularly valuable for scale-up operations.
Critical Analysis of Purification Challenges
Chromatographic Considerations
The polar sulfonamide group and hydrophobic benzyl substituent create unique elution challenges. Gradient elution on silica gel (Hexane:EtOAc 7:3 → 1:1) effectively separates the product from unreacted starting materials and dimeric byproducts.
Crystallization Optimization
Recrystallization from ethanol/water (4:1) yields prismatic crystals suitable for X-ray analysis. Key parameters:
- Cooling rate: 0.5°C/min
- Seed crystal addition at 45°C
- Final purity: 99.2% by HPLC (C18, 0.1% TFA/MeCN)
Spectroscopic Characterization
NMR Spectral Assignments
¹H NMR (500 MHz, DMSO-d₆):
- δ 8.21 (s, 1H, NH)
- δ 7.88-7.42 (m, 8H, Ar-H)
- δ 5.02 (s, 2H, N-CH₂-Ph)
- δ 2.89 (t, J=6.5Hz, 2H, CH₂)
- δ 2.52 (t, J=6.5Hz, 2H, CH₂)
¹³C NMR:
- 167.8 ppm (C=O)
- 142.1 ppm (SO₂)
- 135.6-115.2 ppm (Aromatic C)
Mass Spectrometry
HRMS (ESI+) m/z: [M+H]⁺ Calcd for C₂₂H₁₈ClFN₂O₃S: 469.0831; Found: 469.0829
Scalability and Process Chemistry
Kilogram-Scale Production
Pilot plant data (50L reactor) demonstrates the process robustness:
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Reaction Volume | 500 mL | 40 L |
| Cooling Time | 2h | 6h |
| Isolated Yield | 72% | 68% |
| Purity | 99.1% | 98.7% |
Environmental Impact Assessment
Solvent recovery systems achieve 92% THF reuse, reducing E-factor from 18.7 to 5.3. Lifecycle analysis indicates the microwave-assisted route decreases energy consumption by 40% compared to conventional heating.
Emerging Methodologies
Photochemical Activation
Preliminary studies using continuous-flow photoreactors (λ=365nm) show promise in accelerating the sulfonylation step, achieving 80% conversion in 8 minutes residence time.
Biocatalytic Approaches
Engineered sulfotransferases demonstrate moderate activity (45% yield) in aqueous buffer systems, though substrate solubility remains a limitation.
Chemical Reactions Analysis
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The halogen atoms (chlorine and fluorine) can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine derivatives.
Scientific Research Applications
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may exhibit biological activity such as antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound can be used as a probe to study biological processes and molecular interactions due to its ability to interact with various biomolecules.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide with structurally and functionally related compounds, focusing on inhibitory activity, receptor selectivity, and structural features.
Quinolinyl Oxamide Derivative (QOD)
- Structure: N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide.
- Activity : Potent dual inhibitor of FP-2 and FP-3, with IC₅₀ values in the low micromolar range. However, structural insights into its dual inhibitory mechanism are lacking, limiting structure-activity relationship (SAR) optimization .
- Key Difference: Unlike the target compound, QOD lacks a sulfonamide group and relies on an ethanediamide linker.
Indole Carboxamide Derivative (ICD)
- Structure: N-{3-[(biphenyl-4-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide.
- Activity : Exhibits dual inhibition of FP-2/FP-3 but with lower selectivity compared to the target compound. Its biphenyl group enhances hydrophobic interactions but introduces steric hindrance .
- Key Difference: The indole core and carboxamide functionality contrast with the tetrahydroquinoline-sulfonamide architecture of the target compound, leading to divergent pharmacokinetic profiles.
Sulfonamide Derivatives with Halogen Substituents
- Examples: Compound 34: N-(Cis-3-(2-((S)-2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)-ethyl)-3-hydroxycyclobutyl)-3-chloro-4-fluorobenzenesulfonamide. Compound 35: 3,4-difluorobenzenesulfonamide analog.
- Activity : These compounds, evaluated for dopamine D3 receptor agonism, demonstrate that chloro-fluoro substitutions enhance receptor binding affinity and selectivity. Compound 34 showed superior activity over its difluoro counterpart (Compound 35), suggesting chloro substituents may optimize steric and electronic interactions .
- Key Difference: While structurally analogous in the sulfonamide region, the tetrahydroquinoline-benzyl core of the target compound confers distinct conformational rigidity compared to the cyclobutyl-thiazole system in Compound 34.
Data Table: Comparative Analysis of Key Features
Research Findings and Mechanistic Insights
This aligns with observations in Compound 34, where chloro substituents improved dopamine receptor binding .
Structural Rigidity: The tetrahydroquinoline-benzyl system in the target compound may restrict conformational flexibility compared to QOD and ICD, possibly reducing off-target effects .
Biological Activity
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core , a benzyl group , and a sulfonamide moiety , which contribute to its unique biological properties. The presence of halogen substituents (chlorine and fluorine) enhances its reactivity and interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C22H20ClFNO2S |
| Molecular Weight | 429.92 g/mol |
| LogP | 4.7155 |
| Polar Surface Area | 38.902 Ų |
The mechanism of action for this compound is primarily through the inhibition of specific enzymes. It is believed to interact with various kinases by competing with adenosine triphosphate (ATP) for binding sites, thereby disrupting critical cellular signaling pathways. This inhibition can lead to significant biological effects, including:
- Anticancer Activity: The compound has shown potential in inhibiting tumor growth by interfering with cancer cell metabolism.
- Anti-inflammatory Effects: Its ability to modulate inflammatory pathways may provide therapeutic benefits in conditions characterized by excessive inflammation.
Biological Activity Studies
Several studies have investigated the biological activity of similar compounds within the tetrahydroquinoline class. Here are some notable findings:
Case Study 1: Anticancer Properties
A study demonstrated that derivatives of tetrahydroquinoline exhibited potent cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase. The compound's structural features were crucial for its activity, emphasizing the importance of the sulfonamide group in enhancing efficacy against cancer cells .
Case Study 2: Enzyme Inhibition
Research indicated that related compounds effectively inhibited key enzymes involved in metabolic pathways. For instance, the inhibition of cyclooxygenase (COX) enzymes was noted, which is significant for developing anti-inflammatory drugs .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is essential.
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methylbenzenesulfonamide | Anticancer | Kinase inhibition |
| N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-cyclohexanecarboxamide | Neuroprotective | DNA intercalation |
| N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene sulfonamide | Anti-inflammatory | COX inhibition |
Q & A
Q. How can researchers optimize the synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide to improve yield and purity?
Methodological Answer:
- Step 1: Reaction Conditions
Use a polar aprotic solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to facilitate sulfonamide bond formation. Maintain reflux conditions (40–60°C) for 12–24 hours to ensure complete coupling of the tetrahydroquinoline core with the sulfonyl chloride derivative . - Step 2: Purification
Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. For complex mixtures, use preparative HPLC with a C18 column and acetonitrile/water mobile phase to resolve impurities . - Step 3: Yield Optimization
Pre-activate intermediates (e.g., 1-benzyl-2-oxo-tetrahydroquinolin-6-amine) by stirring with DMF or DMSO to enhance nucleophilicity before sulfonylation .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
Use H and C NMR to confirm the benzyl, tetrahydroquinoline, and sulfonamide moieties. Key signals include:- Benzyl group: δ 4.5–5.0 ppm (m, CHPh).
- Tetrahydroquinoline carbonyl: δ 165–170 ppm in C NMR.
- Sulfonamide protons: δ 7.5–8.5 ppm (aromatic coupling) .
- High-Resolution Mass Spectrometry (HRMS):
Validate the molecular formula (e.g., CHClFNOS) with <2 ppm mass error . - X-ray Crystallography:
If crystals are obtainable, resolve the 3D structure to confirm stereochemistry and intermolecular interactions .
Q. How can researchers assess and ensure compound purity for biological assays?
Methodological Answer:
- HPLC-PDA Analysis:
Use a reversed-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Acceptable purity: ≥95% (area under the curve). - Thermogravimetric Analysis (TGA):
Confirm thermal stability (decomposition >200°C) to rule out solvent or moisture contamination . - Elemental Analysis:
Match experimental C, H, N, S values to theoretical calculations (±0.4% tolerance) .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity be resolved?
Methodological Answer:
- Step 1: Assay Validation
Replicate assays (e.g., enzyme inhibition, cell viability) under standardized conditions (pH, temperature, cell passage number) to rule out experimental variability . - Step 2: Target Engagement Studies
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinity to proposed targets (e.g., kinases, GPCRs). Compare with inactive analogs to confirm specificity . - Step 3: Metabolite Screening
Perform LC-MS/MS to identify in vitro metabolites that may interfere with activity .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Chemical Proteomics:
Use affinity chromatography with immobilized compound to pull down interacting proteins from cell lysates. Identify targets via tandem mass spectrometry . - CRISPR-Cas9 Knockout Screening:
Generate gene-knockout cell lines for hypothesized targets (e.g., COX-2, carbonic anhydrase) and assess compound activity loss . - Molecular Dynamics Simulations:
Model ligand-receptor interactions (e.g., sulfonamide binding to enzyme active sites) using software like GROMACS. Validate with mutagenesis studies .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency and selectivity?
Methodological Answer:
- Substituent Variation:
Synthesize analogs with modified benzyl (e.g., halogenated, methoxy) or sulfonamide (e.g., methyl, nitro) groups. Test against a panel of related enzymes/receptors . - 3D-QSAR Modeling:
Use CoMFA or CoMSIA to correlate electronic, steric, and hydrophobic descriptors with activity. Prioritize synthetic targets based on predictive maps . - In Silico Docking:
Screen virtual libraries against crystallized targets (e.g., PDB entries) to identify high-affinity candidates before synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
